Ethyl coumarate

Description

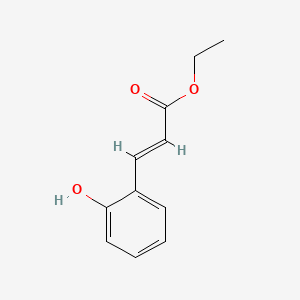

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl p-Coumarate: A Practical Guide to Natural Sources, Biosynthesis, and Isolation

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl p-coumarate, the ethyl ester of p-coumaric acid, is a naturally occurring phenolic compound that is garnering significant interest in the fields of natural product chemistry, pharmacology, and drug development. Its enhanced lipophilicity compared to its parent acid contributes to a range of promising biological activities, including antifungal, antimicrobial, phytotoxic, and enzyme inhibitory effects[1][2][3]. This technical guide provides an in-depth exploration of the primary natural sources of ethyl p-coumarate, its biosynthetic origins within the phenylpropanoid pathway, and a detailed, field-proven methodology for its extraction, isolation, and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive and practical understanding of this valuable biomolecule.

Natural Occurrence and Biosynthesis

Prominent Natural Sources

While the precursor, p-coumaric acid, is ubiquitous in the plant kingdom, ethyl p-coumarate has been identified in significant concentrations in a more select group of natural sources.[4]. The most well-documented and highest-yield source is the root of industrial hemp (Cannabis sativa L.).[1][5][6].

Other reported natural occurrences include:

-

Camellia Pollen: Identified as a constituent with tyrosinase-inhibiting properties.[5].

-

Valsa mali: A phytopathogenic fungus responsible for apple Valsa canker, which produces ethyl p-coumarate as a phytotoxin.[3].

-

Alpinia nigra: While not explicitly quantified, related compounds are found in this plant, suggesting its potential presence.[7][8].

-

Propolis: While various esters of p-coumaric acid are found in propolis, p-coumaric acid itself is a well-known component, making propolis a rich source of the foundational precursor.[9][10].

Biosynthetic Pathway: The Phenylpropanoid Route

Ethyl p-coumarate originates from the phenylpropanoid pathway, a central metabolic route in plants for producing a vast array of secondary metabolites. The causality of its formation is a multi-step enzymatic process.

-

Initiation: The pathway begins with the amino acid L-phenylalanine.

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[11].

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[11][12].

-

Activation: To become biochemically reactive for subsequent modifications, p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL). This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond with Coenzyme A, producing p-coumaroyl-CoA.[12][13].

-

Esterification: The final step is the esterification with ethanol to form ethyl p-coumarate. While the specific enzyme catalyzing this final step in plants like hemp is not fully elucidated, it follows the established biochemical principle of transferring the p-coumaroyl group from CoA to an alcohol acceptor.

Physicochemical Properties for Isolation Design

Understanding the physicochemical properties of ethyl p-coumarate is fundamental to designing a logical and efficient isolation strategy. Its ester linkage makes it significantly more nonpolar (hydrophobic) than its carboxylic acid precursor, p-coumaric acid. This difference is the key exploitable feature for separation.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [14] |

| Molecular Formula | C₁₁H₁₂O₃ | [14] |

| Molecular Weight | 192.21 g/mol | [1][14] |

| Melting Point | 79.6 °C | [2][15] |

| SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)O | [14] |

| Appearance | Crystalline Powder | [5] |

A Self-Validating Protocol for Isolation from Cannabis sativa Roots

This protocol is a synthesized methodology based on proven techniques for isolating ethyl p-coumarate from hemp roots, where it is found in high concentrations.[5][6][16]. Each stage is designed to enrich the target compound, with clear checkpoints for validation.

Workflow Overview

Part A: Gross Extraction

-

Material Preparation: Air-dry fresh hemp roots (Cannabis sativa L.) until brittle, then grind into a coarse powder. This increases the surface area for efficient solvent penetration.

-

Solvent Maceration: Macerate the powdered root material in 70-80% aqueous ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.[17].

-

Causality: An aqueous ethanol mixture is an excellent choice for initial extraction as it possesses both polar and nonpolar characteristics, enabling it to solubilize a broad range of phenolic compounds, including both p-coumaric acid and its ethyl ester.

-

-

Filtration & Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude total extract.

Part B: Liquid-Liquid Fractionation

This step exploits the differential solubility of compounds based on polarity. It is a critical enrichment phase.

-

Resuspend: Resuspend the dried crude extract in a water/ethyl acetate mixture (1:1 v/v) in a separatory funnel and shake vigorously.

-

Partitioning: Allow the layers to separate. The crude extract will partition between the aqueous layer and the organic (ethyl acetate) layer.

-

Sequential Extraction: Sequentially partition the aqueous layer with solvents of increasing polarity. A typical and effective sequence is:

-

Methylene Chloride (MC): Extract the aqueous layer multiple times with MC. Combine the MC layers. Ethyl p-coumarate, being highly hydrophobic, will preferentially move into this nonpolar fraction.[5][16].

-

Ethyl Acetate (EA): Subsequently, extract the remaining aqueous layer with ethyl acetate. This will capture compounds of intermediate polarity, such as free p-coumaric acid.[5][16].

-

Water (WT): The remaining aqueous layer will contain the most polar compounds.

-

-

Concentration: Evaporate the solvent from each fraction (MC, EA, WT) under reduced pressure. The MC fraction is now the primary material for the next stage.

Part C: Chromatographic Purification

This stage separates the target compound from other structurally similar molecules within the enriched MC fraction.

-

First Column: Load the dried MC fraction onto a silica gel column. Elute with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing polarity. A hexane-ethyl acetate gradient (e.g., from 9:1 to 1:1 v/v) is effective.

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., UV light visualization).

-

Pooling: Combine fractions that show a high concentration of the target compound. Evaporate the solvent.

-

Second Column (Fine Purification): To achieve high purity, a second silica gel column chromatography step is recommended on the pooled fractions.[5][16]. A shallower gradient or a different solvent system (e.g., dichloromethane-methanol) can be used for finer resolution.

-

Final Step: After pooling the pure fractions from the second column, evaporate the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain a fine crystalline powder.[5].

Part D: Identity and Purity Verification

The identity and purity of the final isolated compound must be unequivocally confirmed using a suite of analytical techniques.

-

HPLC-DAD: Analysis should show a single, sharp peak at the characteristic retention time for ethyl p-coumarate, with a UV absorption spectrum matching the standard (typically with a λmax around 310 nm).[16].

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are definitive for structural elucidation. The spectra should be compared with literature data to confirm the chemical shifts and coupling constants corresponding to the ethyl ester and p-substituted aromatic ring protons and carbons.[5].

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₁₂O₃.[3].

Quantitative Data

Quantitative analysis via HPLC-DAD reveals the effectiveness of the fractionation process. The following data, derived from studies on hemp roots, illustrates the successful enrichment of ethyl p-coumarate in the nonpolar fraction.[5][18].

| Sample | p-Coumaric Acid Content (mg/g extract) | Ethyl p-Coumarate Content (mg/g extract) |

| Total Root Extract | 2.61 | 6.47 |

| Methylene Chloride (MC) Fraction | 0.46 | 17.25 |

| Ethyl Acetate (EA) Fraction | 83.37 | 3.32 |

| Water (WT) Fraction | 1.66 | Not Detected |

Note: The content of p-coumaric acid and ethyl p-coumarate in dry hemp root was estimated to be 84 mg/Kg and 216 mg/Kg, respectively.[5][16].

Benchmark: Chemical Synthesis via Fischer Esterification

For comparative purposes and to generate an analytical standard, ethyl p-coumarate can be readily synthesized.

-

Reaction Setup: Dissolve p-coumaric acid (1 equivalent) in absolute ethanol (used in excess as both solvent and reactant).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][5].

-

Reaction Conditions: Heat the mixture under reflux for several hours (e.g., 5 hours) to drive the equilibrium towards the ester product.[2][5][15]. Monitor completion by TLC.

-

Work-up: After cooling, neutralize the excess acid with a weak base (e.g., 5% aqueous NaHCO₃ solution).[5].

-

Extraction & Purification: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. The ethyl acetate layer, containing the product, is washed, dried over anhydrous MgSO₄, filtered, and concentrated to yield ethyl p-coumarate.[2][15].

Conclusion

Ethyl p-coumarate is an accessible natural product with significant biological potential. Its primary documented source, hemp (Cannabis sativa) root, provides a viable starting material for laboratory- and industrial-scale isolation. The strategic application of liquid-liquid partitioning followed by multi-stage silica gel chromatography offers a robust and validated pathway to obtaining this compound in high purity. The methodologies described herein, grounded in the distinct physicochemical properties of the target molecule, provide a comprehensive framework for researchers to successfully isolate, verify, and further investigate the promising applications of ethyl p-coumarate.

References

-

Oh, C. M., et al. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. PubMed Central. Retrieved from [Link]

-

Oh, C. M., et al. (2022). (PDF) Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. ResearchGate. Retrieved from [Link]

-

Peyrot, C., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. National Institutes of Health. Retrieved from

-

ResearchGate. (n.d.). Ethyl p-coumarate (1) and n-Butyl p-coumarate (2) inhibits the.... Retrieved from [Link]

-

de Nóbrega, F. R., et al. (2021). Alkyl and Aryl Derivatives Based on p-Coumaric Acid Modification and Inhibitory Action against Leishmania braziliensis and Plasmodium falciparum. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl coumarate. PubChem. Retrieved from [Link]

-

Li, Y., et al. (2022). Ethyl Phloretate and Ethyl p-Coumarate: Two Phytotoxins from Valsa mali and Their Pathogenic Activities. APS Journals. Retrieved from [Link]

-

Oh, C. M., et al. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp ( Cannabis sativa L.) Roots. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Content of p-coumaric acid and ethyl p-coumarate in the total extract of hemp roots and its solvent fractions. Retrieved from [Link]

-

MDPI. (n.d.). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. Molecules. Retrieved from [Link]

-

Guo, Y., et al. (2018). Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism. PubMed. Retrieved from [Link]

-

Peyrot, C., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. MDPI. Retrieved from [Link]

-

Wiśniewski, R., et al. (2022). Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass.

-

Trusheva, B., et al. (2021). Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis. PubMed Central. Retrieved from [Link]

-

Montenegro, G., et al. (2015). Antibacterial Activity, Antioxidant Effect and Chemical Composition of Propolis from the Región del Maule, Central Chile. MDPI. Retrieved from [Link]

-

Akter, R., et al. (2014). Phytochemical, analgesic, antibacterial, and cytotoxic effects of Alpinia nigra (Gaertn.) Burtt leaf extract. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of reaction catalyzed by 4CL. 4CL converts p-coumarate to.... Retrieved from [Link]

-

Bankova, V., et al. (2002). Chemical Composition of European Propolis: Expected and Unexpected Results. Institutional Repository Agroscope. Retrieved from [Link]

-

Zhao, M., et al. (2017). Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Frontiers in Plant Science. Retrieved from [Link]

-

Karlen, S. D., et al. (2019). p-Coumaroylation of lignin occurs outside of commelinid monocots in the eudicot genus Morus (mulberry). Plant Physiology. Retrieved from [Link]

-

Wang, C., et al. (2019). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. PubMed Central. Retrieved from [Link]

-

Saikia, A. K., et al. (2018). Phytoconstituents Analysis and Bioactivity Study of Alpinia nigra (Gaertn.) Burtt. ResearchGate. Retrieved from [Link]

-

Amalan, V., et al. (2016). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical, analgesic, antibacterial, and cytotoxic effects of Alpinia nigra (Gaertn.) Burtt leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl coumarate | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ira.agroscope.ch [ira.agroscope.ch]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Ethyl p-Coumarate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of ethyl p-coumarate, a valuable phenolic compound with significant antioxidant, anti-inflammatory, and antifungal properties.[1] The primary focus is on the robust and widely adopted Fischer-Speier esterification of p-coumaric acid. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical parameters for process optimization. Furthermore, it addresses modern demands for sustainable chemistry by exploring greener, enzyme-catalyzed alternatives. The guide concludes with established methodologies for product purification and rigorous characterization, ensuring researchers are equipped to produce and validate high-purity ethyl p-coumarate for downstream applications in pharmaceutical and cosmeceutical development.

Introduction: The Scientific Case for Esterification

The Precursor: p-Coumaric Acid

p-Coumaric acid is a naturally occurring hydroxycinnamic acid found extensively in the plant kingdom, from cereals and vegetables to fruits and fungi.[2] As a key intermediate in the phenylpropanoid pathway, it serves as a building block for a vast array of secondary metabolites, including lignin and flavonoids.[3][4] Its intrinsic biological activities, while significant, are often limited by its physicochemical properties, such as moderate polarity, which can affect its bioavailability and formulation compatibility.

The Target: Ethyl p-Coumarate and Its Applications

Esterification of p-coumaric acid to ethyl p-coumarate is a critical chemical modification that enhances its lipophilicity. This increased affinity for nonpolar environments often improves bioavailability and expands its utility.[5] Ethyl p-coumarate has demonstrated a range of potent biological activities, making it a compound of high interest:

-

Antifungal Activity: It shows pronounced efficacy against various fungi, including Alternaria alternata, a common pathogen that causes postharvest decay in fruits.[6] Its mechanism is believed to involve the disruption of the fungal plasma membrane.[6]

-

Anticancer Properties: Studies have shown that esterification of p-coumaric acid can improve its cytotoxicity against melanoma cells, inducing cell cycle arrest and inhibiting proliferation.[7]

-

Phytotoxicity: Ethyl p-coumarate has been identified as a phytotoxin, indicating its potential role in plant-pathogen interactions and as a lead for developing new herbicides.[8]

The synthesis of this ester is therefore a crucial step in unlocking the full therapeutic and agrochemical potential of the p-coumaric acid scaffold.

Chemical Principles: The Fischer-Speier Esterification

The conversion of p-coumaric acid to its ethyl ester is classically achieved via the Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[9][10]

Causality of Reagent Choice

The reaction is an equilibrium process.[11] To drive the reaction toward the formation of the ethyl p-coumarate product, an excess of ethanol is used. According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium to favor the products.[9] Ethanol serves the dual purpose of being a reactant and the reaction solvent, simplifying the experimental setup. A strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is employed as a catalyst.[9][12]

Reaction Mechanism

The mechanism proceeds through several reversible steps, which underscores the importance of driving the equilibrium.[13]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of p-coumaric acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final product, ethyl p-coumarate.

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Experimental Protocol: A Self-Validating Workflow

This protocol is a robust method for the synthesis of ethyl p-coumarate. Each step includes a rationale to ensure the procedure is self-validating and adaptable.

Materials and Reagents

| Reagent/Material | Grade | Rationale / Supplier Example |

| p-Coumaric Acid (C₉H₈O₃) | ≥98% | Starting Material (Sigma-Aldrich) |

| Ethanol (Anhydrous, 200 proof) | ACS Grade | Reactant and Solvent (Fisher) |

| Sulfuric Acid (H₂SO₄, conc.) | ACS Grade | Catalyst (VWR) |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent (J.T.Baker) |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Neutralizing Agent (EMD Millipore) |

| Magnesium Sulfate (MgSO₄, anh.) | ACS Grade | Drying Agent (Acros Organics) |

| Deionized Water | - | For washing |

| Saturated NaCl solution (Brine) | - | Reduces emulsion formation |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for filtration

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve p-coumaric acid (e.g., 5.0 g, 30.5 mmol) in anhydrous ethanol (100 mL).[11] The use of anhydrous ethanol is critical to minimize the presence of water, which would otherwise shift the equilibrium back towards the reactants.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) dropwise. This exothermic addition should be done slowly to control the temperature.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle.[11] Allow the reaction to proceed for 4-6 hours.[11] Refluxing ensures the reaction occurs at a constant, elevated temperature without loss of solvent. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The product, ethyl p-coumarate, will have a higher Rf value than the more polar p-coumaric acid.

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.[14]

-

Aqueous Washes: Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl p-coumarate.[14] A high yield of over 90% can be expected.[14]

Caption: Figure 2: Experimental Workflow for Synthesis.

Process Optimization and Green Alternatives

While Fischer esterification is reliable, modern chemistry emphasizes sustainability.

Key Parameter Optimization

The efficiency of the acid-catalyzed method is influenced by several factors. The table below summarizes typical conditions.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | Methanol | 65-70 | 4-6 | ~90% | [11] |

| H₂SO₄ | Ethanol | Reflux (~78) | 2 | 95% | [12] |

| HCl | Methanol | Reflux (~65) | 12-16 | >90% | [9] |

Green Synthesis: Enzymatic Esterification

A more environmentally benign approach involves using enzymes, such as lipases, as catalysts.[15][16] This method offers several advantages:

-

Mild Conditions: Reactions are typically run at or near room temperature, reducing energy consumption.

-

High Selectivity: Enzymes can prevent side reactions, leading to purer products and less waste.

-

Reduced Waste: Avoids the use of strong acids and the need for neutralization steps.

Lipase-mediated transesterification, for example, can be used to synthesize various alkyl p-coumarates from ethyl p-coumarate and different fatty alcohols, often achieving yields between 53% and 77%.[14][17] This highlights a chemo-enzymatic pathway where a classically synthesized ester serves as a precursor for further green modifications.[14]

Product Purification and Characterization

Validation of the final product's identity and purity is paramount.

Purification

While the crude product is often of high purity, silica gel column chromatography can be employed for further purification if necessary.[1][18] A gradient elution system starting with a nonpolar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity is effective.

Analytical Characterization

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][18]

-

¹H NMR: The proton NMR spectrum provides definitive structural information. For ethyl p-coumarate, characteristic signals include:

-

A triplet around 1.27 ppm corresponding to the methyl protons (-CH₃) of the ethyl group.[14]

-

A quartet around 4.18 ppm from the methylene protons (-CH₂-) of the ethyl group.[14]

-

Two doublets for the vinylic protons, typically around 6.34 ppm and 7.60 ppm, with a large coupling constant (J ≈ 16.0 Hz) confirming the trans configuration.[14]

-

Two doublets in the aromatic region (around 6.90 ppm and 7.55 ppm) characteristic of a 1,4-disubstituted benzene ring.[14]

-

A singlet for the phenolic hydroxyl proton (-OH) around 8.89 ppm (in Acetone-d₆).[14]

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment, with the ester carbonyl carbon appearing downfield.[1]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful esterification.

Conclusion

The synthesis of ethyl p-coumarate from p-coumaric acid via Fischer-Speier esterification is a highly efficient, scalable, and reproducible method. This guide has detailed the mechanistic rationale, a validated experimental workflow, and the necessary steps for purification and characterization. By understanding the causality behind each procedural step, researchers can confidently execute this synthesis. Furthermore, the consideration of enzymatic alternatives aligns this classic transformation with the modern principles of green chemistry, paving the way for more sustainable production of this biologically important molecule.

References

-

National Institutes of Health (NIH). (2023, January 12). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, August 1). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. Retrieved from [Link]

-

ResearchGate. (2022, April 5). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the formation of p-coumaric acid catalyzed by C4H. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, April 27). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp ( Cannabis sativa L.) Roots. Retrieved from [Link]

-

MDPI. (n.d.). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018, August 2). Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

APS Journals. (2022, August 12). Ethyl Phloretate and Ethyl p-Coumarate: Two Phytotoxins from Valsa mali and Their Pathogenic Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

-

Indian Institute of Technology Guwahati. (n.d.). Enzymatic synthesis in green chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl p-coumarate (1) and n-Butyl p-coumarate (2) inhibits the.... Retrieved from [Link]

-

MDPI. (n.d.). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Retrieved from [Link]

-

NREL. (n.d.). Pathway of p-Coumaric Acid Incorporation into Maize Lignin As Revealed by NMR. Retrieved from [Link]

-

MDPI. (n.d.). Enzyme Catalysis for Sustainable Value Creation Using Renewable Biobased Resources. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Enzymes as Green Catalysts for Precision Macromolecular Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, August 1). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cerritos.edu [cerritos.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pr.iith.ac.in [pr.iith.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of ethyl coumarate and its derivatives.

An In-Depth Technical Guide to the Biological Activities of Ethyl p-Coumarate and Its Derivatives

Abstract

Ethyl p-coumarate, a naturally occurring phenolic ester, has garnered significant attention within the scientific community for its diverse and potent biological activities. Identified as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.), this compound and its derivatives exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of ethyl p-coumarate, delving into its mechanisms of action, summarizing key quantitative data, and presenting detailed experimental protocols for its evaluation. The content is designed to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising natural product.

Introduction: Chemical Profile and Natural Occurrence

Ethyl p-coumarate is the ethyl ester of p-coumaric acid, a hydroxyl derivative of cinnamic acid.[4] Its chemical structure, featuring a phenolic hydroxyl group and a conjugated double bond, is fundamental to its biological activity, particularly its ability to scavenge free radicals.[1] The esterification with ethanol enhances its lipophilicity compared to its parent compound, p-coumaric acid, which may influence its bioavailability and interaction with cellular membranes.[1]

While it can be synthesized via straightforward esterification reactions for research purposes, ethyl p-coumarate is naturally abundant in sources like the roots of hemp.[3][5] Its presence in plants suggests a role in defense mechanisms, a notion supported by its potent antifungal properties.[1]

Antioxidant Activity: Scavenging Reactive Oxygen Species

The antioxidant capacity of ethyl p-coumarate is a cornerstone of its multifaceted biological effects. It functions primarily by scavenging free radicals and inhibiting oxidative stress, thereby protecting cells from damage.[1]

Mechanism of Action

The antioxidant mechanism is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the conjugated side chain. This activity helps mitigate the cellular damage caused by oxidative stress, a key pathological factor in numerous chronic diseases.

Experimental Evaluation: DPPH and ABTS Radical Scavenging Assays

The antioxidant potential of ethyl p-coumarate is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6][7][8] Both methods rely on the principle that an antioxidant compound will reduce a stable radical, leading to a measurable color change.[9] The DPPH and ABTS radicals can be neutralized either by direct electron transfer or by hydrogen atom donation.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of ethyl p-coumarate.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of ethyl p-coumarate in methanol. Create a series of dilutions to test a range of concentrations.

-

Ascorbic acid or Trolox should be used as a positive control.[8]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each ethyl p-coumarate dilution.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of ethyl p-coumarate to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[7]

-

Anti-inflammatory Effects

Ethyl p-coumarate has demonstrated significant anti-inflammatory properties in both acute and chronic models of inflammation.[10][11] Its activity is linked to the inhibition of key inflammatory mediators and cellular processes.

Mechanism of Action

The anti-inflammatory effects of ethyl p-coumarate are mediated through several mechanisms:

-

Inhibition of Leukocyte Migration: It has been shown to decrease the migration of neutrophils to sites of inflammation.[10][11]

-

Reduction of Pro-inflammatory Mediators: The compound reduces the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-8, as well as nitrite (an indicator of nitric oxide production).[11]

-

Modulation of Signaling Pathways: Coumaric acids are known to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.[12] Inhibition of NF-κB activation leads to decreased expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

The diagram below illustrates the proposed inhibitory action of ethyl p-coumarate on the NF-κB signaling pathway.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value |

| Ethyl p-coumarate | B16-F10 (Murine Melanoma) | Reduced cell viability | < 1 mM [1] |

| Phenethyl p-coumarate | P388 (Murine Leukemia) | Cytotoxic | 10.78 µg/mL [13] |

| N-phenethyl-p-coumaramide | P388 (Murine Leukemia) | Cytotoxic | 11.40 µg/mL [13] |

Antimicrobial Activity

Ethyl p-coumarate exhibits potent antimicrobial, particularly antifungal, activity against a range of pathogens, making it a candidate for applications in agriculture and medicine. [1][14]

Mechanism of Action

The primary antimicrobial mechanism involves the disruption of the pathogen's plasma membrane. [1][14]This action increases membrane permeability, leading to the leakage of essential intracellular components like electrolytes, soluble proteins, and sugars. [14]The compromised membrane integrity ultimately results in oxidative damage and cell death. [1][14]

Spectrum of Activity

Ethyl p-coumarate has shown significant efficacy against plant pathogens, including:

-

Alternaria alternata : The cause of black spot rot in fruits like jujube. [1][14]* Botrytis cinerea and Sclerotinia sclerotiorum : Widespread plant pathogens. [1][5]

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [15][16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Grow the target microorganism (e.g., A. alternata) in a suitable broth medium (e.g., Potato Dextrose Broth for fungi) to a standardized turbidity, often equivalent to a 0.5 McFarland standard. [15]

-

-

Preparation of Antimicrobial Dilutions:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of ethyl p-coumarate in the broth medium. [15]

-

-

Inoculation and Incubation:

-

Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. [18] * Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 25-28°C for fungi) for 24-48 hours. [16]

-

-

MIC Determination:

Quantitative Data on Antifungal Activity

| Compound | Pathogen | Activity Metric | Value |

| Ethyl p-coumarate | Alternaria alternata | IC50 (mycelial growth) | 176.8 µg/mL [1][14] |

| Dihydroxylated coumarate esters | B. cinerea & S. sclerotiorum | Relative Inhibition | 100% at 100 µM [5] |

Neuroprotective Effects

Emerging evidence suggests that compounds capable of mitigating oxidative stress can offer neuroprotection, a critical area of research for combating neurodegenerative diseases. [19]

Mechanism of Action

The neuroprotective potential of ethyl p-coumarate is intrinsically linked to its antioxidant and anti-inflammatory properties. By reducing oxidative stress and inflammation in the brain, it may help protect neurons from damage and death, which are hallmarks of conditions like Alzheimer's and Parkinson's disease. [19][20]Experimental models often use agents like hydrogen peroxide (H₂O₂) to induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y) to screen for neuroprotective compounds. [20][21]A neuroprotective agent would increase cell viability and reduce markers of apoptosis in these models. [21][22]

Other Notable Biological Activities

Aldose Reductase Inhibition

Ethyl p-coumarate has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. One study reported a half-inhibitory concentration (IC50) of 1.92 µM, suggesting its potential for managing conditions related to diabetes. [1]

Conclusion

Ethyl p-coumarate is a versatile natural compound with a robust profile of biological activities. Its ability to act as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent makes it a highly valuable lead compound for drug discovery and development. The mechanisms underlying these effects, primarily centered on the mitigation of oxidative stress, modulation of inflammatory pathways, and disruption of cellular membranes, provide a solid foundation for further investigation. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to explore and harness the therapeutic potential of ethyl p-coumarate and its derivatives.

References

-

Bioassays for anticancer activities - PubMed . PubMed. [Link]

-

Microbroth Dilution | MI - Microbiology . MI - Microbiology. [Link]

-

Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - NIH . National Institutes of Health. [Link]

-

Broth microdilution - Wikipedia . Wikipedia. [Link]

-

Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models | Request PDF - ResearchGate . ResearchGate. [Link]

-

Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed . PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH . National Institutes of Health. [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online . Microbe Online. [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab . Hancock Lab. [Link]

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications . ACG Publications. [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate . ResearchGate. [Link]

-

Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals . ASM Journals. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences . E3S Web of Conferences.

-

Is MTT assay (cytotoxic assay) is not equal to anti-cancer? | ResearchGate . ResearchGate. [Link]

-

Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed . PubMed. [Link]

-

Content of p-coumaric acid and ethyl p-coumarate in the total extract of hemp roots and its solvent fractions. - ResearchGate . ResearchGate. [Link]

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate . ResearchGate. [Link]

-

Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PubMed Central . National Institutes of Health. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI . MDPI. [Link]

-

Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models - Aston Research Explorer . Aston University. [Link]

-

Antioxidant and Health-Related Effects of Tannins: From Agri-Food By-Products to Human and Animal Health - MDPI . MDPI. [Link]

-

(PDF) Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell - ResearchGate . ResearchGate. [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - MDPI . MDPI. [Link]

-

Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC - NIH . National Institutes of Health. [Link]

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI . MDPI. [Link]

-

Ethyl p-coumarate (1) and n-Butyl p-coumarate (2) inhibits the... - ResearchGate . ResearchGate. [Link]

-

Natural and synthetic coumarins as potential anticancer agents - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

-

Anticancer mechanism of coumarin-based derivatives - PubMed . PubMed. [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments . Springer Nature. [Link]

-

Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed Central . National Institutes of Health. [Link]

-

(PDF) Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - ResearchGate . ResearchGate. [Link]

-

New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal - NIH . National Institutes of Health. [Link]

-

(PDF) Anticancer Potential of Coumarin and its Derivatives - ResearchGate . ResearchGate. [Link]

-

Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives - PubMed . PubMed. [Link]

-

Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC - NIH . National Institutes of Health. [Link]

-

Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the i… - OUCI . OUCI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.aston.ac.uk [research.aston.ac.uk]

- 22. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Coumarate Esters

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of coumarate esters, a class of phenolic compounds demonstrating a wide spectrum of biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, offering field-proven insights into the experimental validation of these promising molecules.

Introduction: The Coumarate Ester Scaffold

p-Coumaric acid (4-hydroxycinnamic acid) is a ubiquitous phenolic acid found in a variety of plants and serves as a precursor for a vast array of natural products.[1] Its derivatives, particularly coumarate esters, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

The core structure of a coumarate ester consists of a p-hydroxyphenyl group attached to an acrylate moiety, which is in turn esterified with an alcohol. The remarkable versatility of this scaffold lies in the potential for modification at two primary sites: the ester group (R) and the phenyl ring. Understanding how these modifications influence biological activity—the essence of SAR—is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Caption: General structure of a p-coumarate ester highlighting key modification sites.

Biological Activities & Core SAR Principles

The biological profile of a coumarate ester is intrinsically linked to its physicochemical properties, which are dictated by its structure. Functionalization of the parent p-coumaric acid scaffold can dramatically enhance its biological activities.[1][4] The esterification of the carboxylic acid, in particular, is a critical modification that often improves pharmacokinetic properties like lipophilicity and bioavailability.[2]

Antioxidant Activity

The antioxidant capacity of coumarate derivatives is fundamental to many of their other biological effects. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

-

SAR Insights : The presence of the 4'-hydroxyl group is the most critical feature for radical scavenging activity. Esterification of the carboxylic acid can modulate this activity. While some long-chain alkyl esters may show slightly reduced activity compared to the free acid in certain assays, they often retain significant antioxidant potential.[5][6] The introduction of additional hydroxyl groups on the phenyl ring (transforming it into a caffeic or ferulic acid ester) generally increases antioxidant capacity.[6]

-

Data Presentation : The following table summarizes the radical scavenging activity of various coumarate derivatives, demonstrating the impact of structural modifications.

| Compound | Derivative Type | Assay | IC50 (µg/mL) | Reference |

| p-Coumaric Acid | Parent Compound | DPPH | 25.5 | [5] |

| Eicosanyl-cis-p-coumarate | Long-chain Alkyl Ester | DPPH | 45.2 | [5] |

| Trihydroxycoumarin | Polyhydroxy Derivative | ABTS | ~5.0 | [6] |

| Trolox (Standard) | Standard Antioxidant | ABTS | ~22.0 | [6] |

| *Values are estimated from graphical data for comparison. |

Anti-inflammatory Activity

Coumarate esters exert anti-inflammatory effects through multiple mechanisms, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of the NF-κB signaling pathway.[7][8]

-

SAR Insights : The anti-inflammatory potential is closely tied to the molecule's ability to modulate cellular signaling pathways. p-Coumaric acid itself has been shown to reduce inflammatory cell infiltration and cytokine levels.[7][9] Esterification can enhance these properties. For instance, certain coumarin esters have demonstrated potent inhibition of lipoxygenase (LPO) and cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] The nature of the ester group can influence potency, with studies showing that modifications can lead to increased activity compared to the unsubstituted parent compounds.[10]

-

Signaling Pathway Visualization : The NF-κB pathway is a critical regulator of inflammation. Coumarate esters can inhibit this pathway by preventing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by coumarate esters.

Antimicrobial Activity

Coumarate esters have demonstrated notable activity against a range of bacteria and fungi.[1][11] The primary proposed mechanism involves the disruption of the microbial cell membrane, leading to increased permeability and cell death.

-

SAR Insights : Lipophilicity is a key determinant of antimicrobial efficacy. The length and branching of the alkyl ester chain significantly impact activity.[11]

-

Chain Length : Studies show that functionalizing p-coumaric acid with short, single carbon chains (8 to 10 carbons) results in high antifungal activity.[11] This suggests an optimal lipophilicity is required for effective insertion into the fungal membrane.

-

Branching : Introducing branching in the fatty alcohol chain can further improve interaction with the lipid membranes of fungi or plant cells.[11]

-

Hydroxylation : Dihydroxylation of the coumaric acid moiety, in combination with esterification, can dramatically enhance antifungal effects, suggesting a synergistic role between the polar head and the lipophilic tail.[11]

-

Substituents : The presence of electron-withdrawing groups on the coumarin ring, such as nitro (NO2) groups, has been shown to favor antifungal activity.[12]

-

-

Data Presentation : The table below illustrates the minimum inhibitory concentrations (MIC) of coumarin derivatives, highlighting the importance of specific structural features.

| Compound Class | Key Structural Feature | Target Organism | MIC Range (µg/mL) | Reference |

| O-substituted Coumarins | Short aliphatic chain | Aspergillus strains | 16 - 32 | [12] |

| Coumarin-3-Carboxylic Acid | Carboxylic acid at C-3 | Various bacteria | Potent activity noted | [13] |

| Dihydroxycoumarin Esters | Dihydroxylated ring + C10-C12 ester | B. cinerea, S. sclerotiorum | EC50 = 25 µM | [11] |

| Trifluoromethylcoumarin | CF3 and OH groups | Bacillus cereus, L. monocytogenes | MIC = 1.5 mM | [14] |

Anticancer Activity

The anticancer properties of coumarate derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of various cancer-related signaling pathways.[2][15]

-

SAR Insights : The coumarin scaffold is a privileged structure in anticancer drug development.[2] Modifying this scaffold by creating ester or amide derivatives can significantly enhance cytotoxic activity against cancer cells.[15] Combining the p-coumaroyl group with other pharmacophores, such as a phenethyl moiety, has been shown to produce compounds with higher activity than their parent analogs.[15] The design of such hybrid molecules can also improve pharmacokinetic properties, leading to better bioavailability.[2]

-

Data Presentation : The cytotoxic effects of coumarate esters and related derivatives against various human cancer cell lines are summarized below.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Phenethyl p-coumarate | P388 Murine Leukemia | IC50 | 1.1 µg/mL | [15] |

| N-phenethyl-p-coumaramide | P388 Murine Leukemia | IC50 | 0.9 µg/mL | [15] |

| Menthol-modified coumarin (2b) | SW480 (Colorectal) | IC50 | 11.23 µM | [2] |

| Menthol-modified coumarin (4a) | SW620 (Colorectal) | IC50 | 11.39 µM | [2] |

| Doxorubicin (Standard) | SW620 (Colorectal) | IC50 | 0.44 µM | [2] |

Field-Proven Experimental Protocols

As a Senior Application Scientist, it is imperative to not just list methods but to provide robust, self-validating protocols that ensure reproducibility and accuracy. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: A generalized workflow for SAR studies of coumarate esters.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay is a rapid and reliable method to screen for antioxidant activity based on the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[3]

-

Principle : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

-

Step-by-Step Methodology :

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Causality: Methanol is an excellent solvent for both the DPPH radical and many organic test compounds, ensuring a homogenous reaction mixture. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Compound Preparation : Prepare a stock solution of the coumarate ester in methanol or DMSO. Create a series of dilutions (e.g., 1, 10, 50, 100 µg/mL).

-

Assay Execution : In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Controls :

-

Negative Control : 100 µL DPPH solution + 100 µL methanol. Causality: This measures the baseline absorbance of the unquenched radical.

-

Positive Control : Ascorbic acid or Trolox at the same concentrations as the test compound. Causality: This ensures the assay is performing correctly and provides a benchmark for antioxidant strength.

-

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes. Causality: Darkness prevents photo-degradation of DPPH, and 30 minutes is typically sufficient for the reaction to reach equilibrium.

-

Measurement : Read the absorbance at 517 nm using a microplate reader.

-

Calculation :

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition vs. concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

-

Protocol 2: Broth Microdilution for MIC Determination (Antimicrobial)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

-

Principle : A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual turbidity or by using a metabolic indicator.

-

Step-by-Step Methodology :

-

Inoculum Preparation : Culture the target bacterium (e.g., Staphylococcus aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 to obtain the final inoculum concentration of ~1.5 x 10^6 CFU/mL. Causality: A standardized inoculum is critical for reproducibility. The log phase ensures the bacteria are metabolically active and susceptible.

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the coumarate ester in the broth. The typical concentration range is 256 µg/mL to 0.5 µg/mL.

-

Inoculation : Add the standardized bacterial inoculum to each well.

-

Controls :

-

Sterility Control : Broth only (no compound, no bacteria). Causality: Confirms the medium is not contaminated.

-

Growth Control : Broth + bacteria (no compound). Causality: Ensures the bacteria can grow under the assay conditions.

-

Positive Control : A known antibiotic (e.g., Gentamicin). Causality: Validates the susceptibility of the bacterial strain.

-

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Measurement : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). For enhanced accuracy, a growth indicator like Resazurin can be added, which turns from blue to pink in the presence of metabolic activity.

-

Self-Validation : The growth control must be turbid, and the sterility control must be clear. The MIC of the positive control antibiotic should fall within its known acceptable range for the specific bacterial strain.

-

Protocol 3: MTT Assay for Cell Viability (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18]

-

Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Methodology :

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment.

-

Compound Treatment : Treat the cells with serial dilutions of the coumarate esters for a specified period (e.g., 48 or 72 hours).

-

Controls :

-

Vehicle Control : Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. Causality: Accounts for any potential toxicity of the solvent itself.

-

Positive Control : A known cytotoxic drug (e.g., Doxorubicin). Causality: Provides a reference for cytotoxic potency.

-

-

MTT Addition : After the treatment period, remove the media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert MTT to formazan.

-

Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a wavelength of ~570 nm.

-

Calculation :

-

% Viability = (Abs_sample / Abs_vehicle_control) * 100

-

Plot % Viability vs. concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

-

-

Conclusion and Future Perspectives

The structure-activity relationship of coumarate esters is a rich and dynamic field. The evidence conclusively demonstrates that strategic modifications to the p-coumaric acid scaffold can yield derivatives with potent and selective biological activities.

Key SAR takeaways include:

-

Esterification : Generally enhances lipophilicity and improves biological activity, particularly antimicrobial and anticancer effects.

-

Alkyl Chain Length : An optimal chain length (often C8-C12) is crucial for activities that involve membrane interaction, such as antimicrobial effects.

-

Ring Substitution : The phenolic hydroxyl is vital for antioxidant activity. Additional hydroxylations or the introduction of electron-withdrawing groups can further modulate the bioactivity profile.

Future research should focus on the synthesis of novel hybrid molecules that combine the coumarate scaffold with other known pharmacophores to achieve synergistic effects. Further exploration of branched and cyclic ester groups could yield compounds with improved membrane interaction and target specificity. As promising lead compounds are identified through robust in vitro screening, their progression into in vivo models will be essential to validate their therapeutic potential.

References

-

Pei, K., et al. (2016). p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture. [Link]

-

Lesage-Meessen, L., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. International Journal of Molecular Sciences. [Link]

-

Gajda, A., et al. (2023). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. Molecules. [Link]

-

El-Sayed, M., et al. (2015). P-Coumaric Acid Ester with Potential Antioxidant Activity from the Genus Salvia. Free Radicals and Antioxidants. [Link]

-

de Oliveira, L. F., et al. (2015). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. [Link]

-

Al-Amiery, A. A., et al. (2012). Antimicrobial activity of new coumarin derivatives. Medical Journal of Malaysia. [Link]

-

Tang, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules. [Link]

-

Sathish Kumar, R., et al. (2022). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Dalton Transactions. [Link]

-

Pisoschi, A. M., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. [Link]

-

Borges, F., et al. (2016). Natural and Synthetic Coumarins with Effects on Inflammation. Journal of Medicinal Chemistry. [Link]

-

Noll, T., et al. (2006). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Die Pharmazie. [Link]

-

Kadhum, A. A. H., et al. (2011). Antimicrobial Properties of Newly Synthesized Derivatives of Coumarine. American Journal of Biochemistry and Biotechnology. [Link]

-

Szkaradek, N., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. [Link]

-

Badr, G., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discovery Today. [Link]

-

Al-Amiery, A. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences. [Link]

-

Patel, M. (2017). Screening models for inflammatory drugs. SlideShare. [Link]

-

Wang, S., et al. (2018). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate. [Link]

-

Carocho, M., & Ferreira, I. C. F. R. (2013). Natural Antioxidant Evaluation: A Review of Detection Methods. Critical Reviews in Food Science and Nutrition. [Link]

-

Julaeha, E., et al. (2018). Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Oriental Journal of Chemistry. [Link]

-

Shahidi, F., & Zhong, Y. (2015). Methods for testing antioxidant activity. Journal of the Science of Food and Agriculture. [Link]

-

Ferreira, A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics. [Link]

-

Wróbel, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cancers. [Link]

-

Kumar, S., et al. (2016). Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Med chem. [Link]

-

Lee, J., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Applied Sciences. [Link]

-

Liu, X., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. Evidence-Based Complementary and Alternative Medicine. [Link]

-

D'Mello, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

-

Al-Dawaf, R. A., & Saour, K. Y. (2012). Synthesis of Coumarin Derivatives Coupled to Amino Acid Esters and Studying their Biological Activity as Antimicrobial Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Kadhum, A. A. H., et al. (2011). Antimicrobial Properties of Newly Synthesized Derivatives of Coumarine. Science Publications. [Link]

-

Agerber, C. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Gokhale, A., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Parra, A., et al. (2018). Synthesis and Biological Activity of Triterpene–Coumarin Conjugates. Journal of Natural Products. [Link]

-

Smith, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Menon, A., & Krishnan, K. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]

-

Sahoo, C. R., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. [Link]

-

Georgieva, M., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

-

Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. [Link]

-

Nasri, N., et al. (2023). The Methods For Determining Antimicrobial Activity. ResearchGate. [Link]

-

Papachristodoulou, A., et al. (2023). Molecular Pathways of Rosmarinic Acid Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review. Nutrients. [Link]

-

Faraoni, M. B., et al. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules. [Link]

-

López-García, G., et al. (2018). Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays. Food Chemistry. [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]

-

WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH - World Organisation for Animal Health. [Link]

-

Liu, X., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. ResearchGate. [Link]

-

Lee, W., et al. (2021). p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells. Journal of Functional Foods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]